molecular formula C18H25NO2 B11838861 tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate

tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate

Cat. No.: B11838861
M. Wt: 287.4 g/mol
InChI Key: JXAFETOQYWTDGM-MRXNPFEDSA-N
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Description

Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylvinyl Group: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Addition of the Tert-butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylvinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperidines or phenylvinyl derivatives.

Scientific Research Applications

Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylvinyl group may contribute to its binding affinity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-2-(1-phenylethyl)piperidine-1-carboxylate
  • Tert-butyl ®-2-(1-phenylpropyl)piperidine-1-carboxylate
  • Tert-butyl ®-2-(1-phenylbutyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

tert-butyl (2R)-2-(1-phenylethenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO2/c1-14(15-10-6-5-7-11-15)16-12-8-9-13-19(16)17(20)21-18(2,3)4/h5-7,10-11,16H,1,8-9,12-13H2,2-4H3/t16-/m1/s1

InChI Key

JXAFETOQYWTDGM-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=C)C2=CC=CC=C2

Origin of Product

United States

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